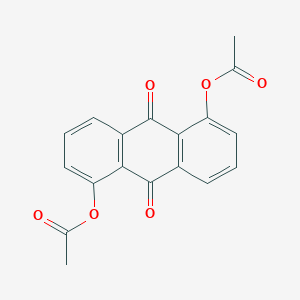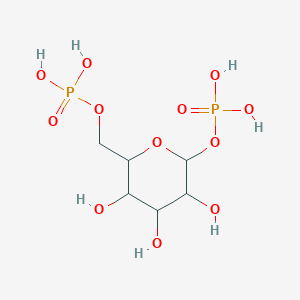
2-Methylbenzimidazole
概要
説明
2-Methylbenzimidazole is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents . It can be used as a key precursor to synthesize substituted benzimidazo .
Synthesis Analysis
The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .
科学的研究の応用
Corrosion Inhibition
2-Methylbenzimidazole: has been identified as an effective corrosion inhibitor, particularly for steels, pure metals like iron, aluminum, copper, zinc, and alloys . It is especially potent in aggressive corrosive media such as 1 M HCl , 1 M HNO3 , and 1.5 M H2SO4 . The compound acts as a mixed-type inhibitor, with a stronger effect on the cathodic reaction than the anodic one. This application is crucial in preventing economic losses due to material degradation in various industries.
Supramolecular Chemistry
The derivative plays a significant role in the synthesis of supramolecular materials . It is used to create diverse structures, including small coordination complexes, isolated crystals, metal-organic frameworks, and advanced macrostructures like microflowers and nanowires. These structures are based on noncovalent interactions, primarily metal coordination chemistry and π-π stacking interactions, and have applications in sensing, photoluminescence, fuel cells, and nanostructure fabrication.
Insect Growth Regulation
In the field of entomology, 2-Methylbenzimidazole derivatives have shown promising results as insect growth regulators . They exhibit two types of biological activities: developmental inhibition and acute lethality. This makes them potential candidates for controlling pest populations in agricultural settings.
Material Chemistry
Benzimidazole derivatives, including 2-Methylbenzimidazole , are utilized in materials chemistry for their unique properties . They are involved in the development of electronics, technology, dyes, pigments, and agricultural products. Their role in these fields is expanding, offering new research opportunities and applications.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-methyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZYRENCLPUXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060641 | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methylbenzimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000274 [mmHg] | |
| Record name | 2-Methylbenzimidazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19653 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methylbenzimidazole | |
CAS RN |
615-15-6, 30304-58-6 | |
| Record name | 2-Methylbenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylbenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLBENZIMIDAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzimidazole, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbenzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-methylbenzimidazole?
A1: 2-Methylbenzimidazole has the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2-methylbenzimidazole?
A2: Researchers commonly use Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR), and 13C NMR to characterize 2-methylbenzimidazole. [, , ] Mass spectrometry (MS) is also frequently employed. []
Q3: How does the presence of the methyl group at the 2-position influence the structure of 2-methylbenzimidazole compared to benzimidazole?
A3: The methyl group introduces steric hindrance, impacting the planarity and influencing the interactions of 2-methylbenzimidazole with metal ions and other molecules. [, ]
Q4: How does the solubility of 2-methylbenzimidazole compare in different solvents?
A4: 2-Methylbenzimidazole exhibits higher solubility in alcohols (C3-C6) compared to water or 1-octanol. Its solubility in alcohols generally decreases with increasing alkyl chain length. []
Q5: Can 2-methylbenzimidazole form nanostructures, and if so, how?
A5: Yes, research has demonstrated the incorporation of 2-methylbenzimidazole into various nanostructures:* Nanotubes: 2-Methylbenzimidazole can be introduced into the nanotubes of chrysotile asbestos, resulting in the formation of nanocrystallites with sizes comparable to the nanotube diameter (~10 nm). []* Mesoporous Silica: It can be incorporated into mesoporous silica, although X-ray diffraction analysis does not reveal distinct reflections, suggesting a lack of long-range order in the incorporated molecules. []* Borate Porous Glasses: Incorporation into borate porous glasses of varying pore sizes leads to the formation of nanocrystallites with a crystal structure resembling that of 2-methylbenzimidazole, but with variations in lattice parameters depending on the pore size. Interestingly, some crystallites grow larger than the nanopores, indicating long-range crystal structure correlations. []
Q6: How do the dielectric properties of 2-methylbenzimidazole thin films compare to its single crystals?
A6: Thin films of 2-methylbenzimidazole, typically composed of self-assembled spherulite blocks, exhibit different dielectric properties compared to single crystals. The dielectric constant and loss tangent in these films increase upon heating. [, ]
Q7: Can 2-methylbenzimidazole exhibit ferroelectric behavior?
A7: Yes, 2-methylbenzimidazole is recognized as an organic ferroelectric. Studies have shown that its ferroelectricity likely arises from the ordering of protons along chains formed by N-H...N hydrogen bonds. [, , , ]
Q8: What catalytic applications have been explored for 2-methylbenzimidazole complexes?
A8: Complexes of 2-methylbenzimidazole, particularly with transition metals like ruthenium(III) and palladium(II), have been studied for their catalytic activity in the hydroxylation of phenol. Encapsulating these complexes within zeolite frameworks, such as zeolite-Y and ZSM-5, can enhance their catalytic performance and selectivity. [, ]
Q9: Have there been computational studies on 2-methylbenzimidazole?
A9: Yes, computational studies employing density functional theory (DFT) have been conducted to investigate the electronic structure and properties of 2-methylbenzimidazole and its derivatives. These calculations provide insights into molecular orbitals, electron density distribution, and other electronic parameters relevant to their reactivity and interaction with other molecules. []
Q10: How do structural modifications of 2-methylbenzimidazole affect its biological activity?
A10: Research on 1-benzyl-2-methylbenzimidazole derivatives shows that the position of substituents on the benzyl ring significantly influences the compound's insect growth-regulating activity in silkworms (Bombyx mori). Substitutions at the 2 and/or 4 positions generally result in higher activity than those at the 3-position. []
Q11: Does the presence of an amino group influence the antimicrobial activity of 2-methylbenzimidazole derivatives?
A11: Research indicates that introducing an amino group at the 2-position of the benzimidazole ring generally enhances the overall antibacterial activity of the compound. [] This suggests that the amino group plays a crucial role in the molecule's interaction with bacterial targets.
Q12: How stable are 2-methylbenzimidazole and its derivatives under various conditions?
A12: The stability of 2-methylbenzimidazole and its derivatives can vary depending on the specific compound and environmental factors such as temperature, pH, and exposure to light. [, ] Specific studies on the stability of these compounds under various conditions are limited in the provided research papers.
Q13: What analytical techniques are used to study 2-methylbenzimidazole?
A13: Common analytical methods include X-ray diffraction (XRD) for structural analysis, differential scanning calorimetry (DSC) for thermal properties, and various spectroscopic methods like IR and NMR for molecular characterization. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

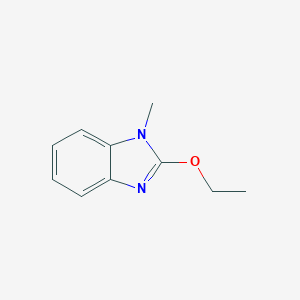


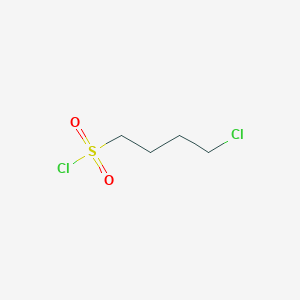
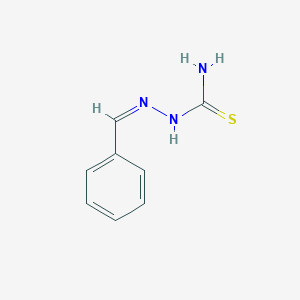

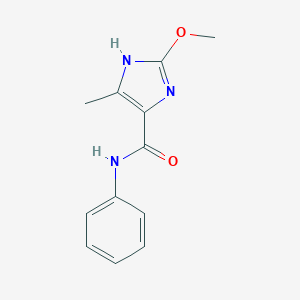

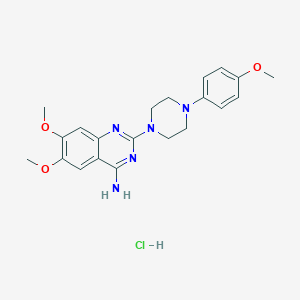

![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
